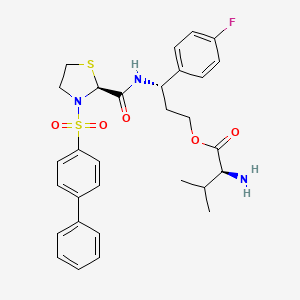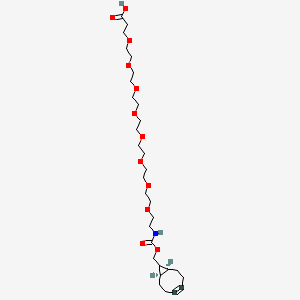
endo-BCN-PEG8-acid
Overview
Description
“endo-BCN-PEG8-acid” is a PEG derivative containing a BCN group with a terminal carboxylic acid . It is used as a PEG-based PROTAC linker in the synthesis of PROTACs .
Synthesis Analysis
The terminal carboxylic acid of “this compound” can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The BCN group can react with azide-tagged biomolecules .Molecular Structure Analysis
The molecular weight of “this compound” is 617.7 g/mol, and its molecular formula is C30H51NO12 . It contains a BCN group and a terminal carboxylic acid .Chemical Reactions Analysis
The BCN group of “this compound” can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .Physical And Chemical Properties Analysis
“this compound” appears as a liquid . Its molecular weight is 617.7 g/mol, and its molecular formula is C30H51NO12 . The exact boiling point, melting point, flash point, and density are not specified .Scientific Research Applications
Drug Delivery Systems
- Tumor Accumulation via the EPR Effect : Modification with PEG at the endo-position of antisense oligonucleotides (ASOs) enhances tumor accumulation, crucial for targeting solid tumors (Hagiwara et al., 2018).
- pH-Sensitive Drug Carriers : Triblock copolymers like PEG8-PDPAn-PEG8 exhibit pH-sensitivity, enabling them to be stable at neutral pH but swell and release drugs in acidic environments, making them effective for intracellular drug delivery (Hao et al., 2016).
- Gene Delivery to Tumors : Strategies involving PEGylation, such as multifunctional envelope-type nano devices (MENDs), can be employed for gene delivery to tumors via the EPR effect. Overcoming the 'PEG dilemma' is a critical focus in this area (Hatakeyama et al., 2011).
- Cancer-Targeted Therapy : Gold nanoparticles functionalized with pH-sensitive anticancer prodrugs and cancer-targeted peptides demonstrate potential in selectively eliminating cancer cells (Chen et al., 2015).
Nanotechnology and Biomaterials
- Bicontinuous Nanospheres (BCNs) : BCNs assembled from poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) show promise in dual intracellular delivery of lipophilic and water-soluble payloads, with potential applications in controlled drug delivery (Bobbala et al., 2020).
- Hydrogels for Cell Encapsulation : Bioorthogonal chemistry can be used to create polymer networks for cell encapsulation in hydrogels, employing compounds like BCN and PEG (Zhan et al., 2019).
- Photoinduction of Optical Anisotropy : Azobenzene-containing linear−dendritic diblock copolymers with PEG show potential in photoinduction of optical anisotropy, useful in advanced material applications (Barrio et al., 2009).
Mechanism of Action
Target of Action
The primary target of endo-BCN-PEG8-acid are primary amine groups present in various biomolecules . The compound is reactive with these primary amine groups, particularly in the presence of activators .
Mode of Action
This compound interacts with its targets through a process known as copper-free click chemistry . Specifically, the terminal carboxylic acid of this compound reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . Additionally, the bicyclononyne (BCN) group present in the compound enables this copper-free click chemistry with azide-tagged biomolecules .
Pharmacokinetics
It is noted that the hydrophilic polyethylene glycol (peg) spacer present in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific biomolecules it interacts with. By forming stable amide bonds with primary amine groups, this compound can modify the structure and function of these biomolecules . This can lead to various downstream effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators can facilitate its reaction with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action may be influenced by the hydration status of the environment .
Safety and Hazards
“endo-BCN-PEG8-acid” is not classified as a hazard . In case of skin or eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . If symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Future Directions
Biochemical Analysis
Biochemical Properties
The endo-BCN-PEG8-acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its BCN group and terminal carboxylic acid . The nature of these interactions is primarily through the formation of a stable amide bond with primary amine groups .
Cellular Effects
As it can interact with azide-tagged biomolecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable amide bonds with primary amine groups . This interaction can lead to changes in gene expression and enzyme activation or inhibition.
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKJPUANVDIPPF-FITHBNAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




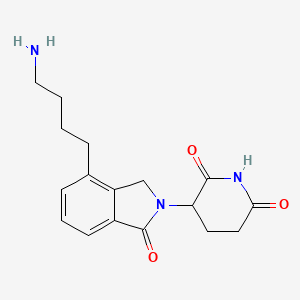


![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)
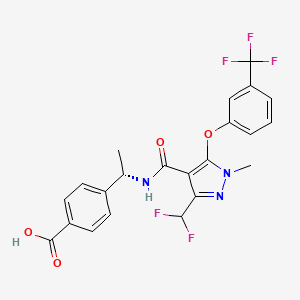
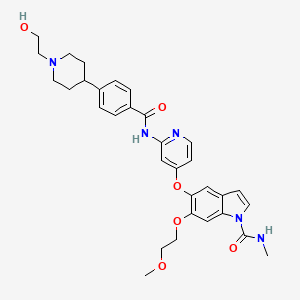
![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)
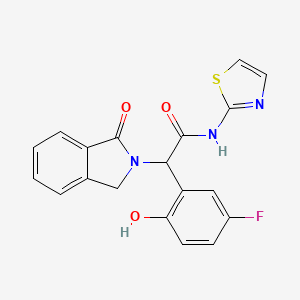
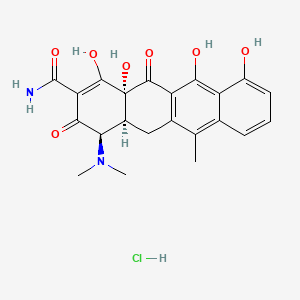

![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)
